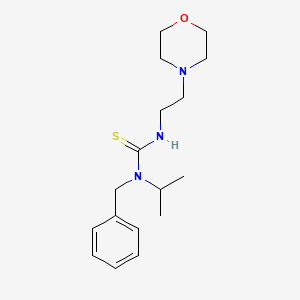

![molecular formula C13H16N4OS B5602413 4-[(3-ethoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5602413.png)

4-[(3-ethoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazole derivatives typically involves the condensation of various aldehydes with amino-substituted triazoles. Although the exact synthesis pathway for 4-[(3-ethoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol is not directly reported, similar compounds have been synthesized through reactions involving amino-triazole precursors and aromatic aldehydes in the presence of acid catalysts or base promotors. For instance, the condensation reaction of 4-amino-3-ethyl-1H-1,2,4-triazole-5(4H)-thione with 2-methylbenzaldehyde under specific conditions can yield structurally related triazole-thione derivatives (Wang et al., 2008).

Molecular Structure Analysis

Triazole compounds, including those with substituents similar to this compound, often exhibit interesting molecular geometries due to the conjugation of the triazole ring with other functional groups. X-ray crystallography and DFT calculations provide insights into their molecular structures, revealing short N=C double bonds and planar arrangements that facilitate π–π stacking interactions within the crystal lattice. These structural features contribute to the compound's stability and reactivity (Wang et al., 2008).

Chemical Reactions and Properties

The presence of a thiol group in the triazole structure opens avenues for various chemical reactions, such as thiol-ene reactions, which can be used for further functionalization of the molecule. The ethoxybenzylidene moiety might undergo nucleophilic addition reactions, potentially altering the compound's electronic and physical properties. The triazole core itself is known for participating in cycloaddition reactions, serving as a versatile precursor for synthesizing more complex molecules.

Physical Properties Analysis

Triazole derivatives generally exhibit moderate to high melting points and solubility in common organic solvents like ethanol, DMSO, and chloroform. Their specific physical properties depend on the nature and position of substituents on the triazole ring. The ethoxy group may increase solubility in less polar solvents, whereas the thiol group could contribute to higher reactivity and potentially lower stability in oxidative conditions.

Chemical Properties Analysis

Triazoles are renowned for their chemical stability, owing to the aromatic character of the triazole ring and the electron-donating effects of substituents such as the ethoxybenzylidene group. This stability is crucial for applications in harsh chemical environments. The thiol group in this compound adds nucleophilicity, making it a candidate for reactions involving electrophiles or for use in metal ion coordination.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has explored the synthesis and anticancer evaluation of new derivatives of 1,2,4-triazole, showing that some compounds exhibit promising anticancer activity against a panel of 60 cell lines derived from nine cancer types. These findings suggest potential therapeutic applications of these compounds in cancer treatment (Bekircan et al., 2008).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives have been synthesized and assessed for their antimicrobial activities. Some of these compounds have demonstrated good to moderate activities against various microorganisms, indicating their potential use as antimicrobial agents (Bektaş et al., 2010).

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of 1,2,4-triazole-3-thiols have been studied, leading to the development of new compounds with potential applications in various chemical reactions and material science (Kaldrikyan et al., 2016).

Antioxidant and Enzyme Inhibition

Research into the synthesis, characterization, and biological evaluation of Schiff bases containing 1,2,4-triazole and pyrazole rings has revealed significant antioxidant and α-glucosidase inhibitory activities. These compounds could be explored further for their potential in managing oxidative stress and metabolic disorders (Pillai et al., 2019).

Corrosion Inhibition

Schiff bases derived from 1,2,4-triazoles have been investigated as corrosion inhibitors for mild steel in acidic solutions. Their high inhibition efficiency suggests they could be effective materials for protecting metals against corrosion (Ansari et al., 2014).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(E)-(3-ethoxyphenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-3-12-15-16-13(19)17(12)14-9-10-6-5-7-11(8-10)18-4-2/h5-9H,3-4H2,1-2H3,(H,16,19)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUQCMNGKHSUSW-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1N=CC2=CC(=CC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NNC(=S)N1/N=C/C2=CC(=CC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(2-thienylcarbonyl)piperidine](/img/structure/B5602333.png)

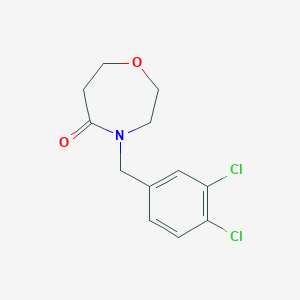

![1-{[4-(2-thienylsulfonyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5602337.png)

![N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5602341.png)

![N'-(4-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5602345.png)

![1-[(1-adamantylthio)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5602364.png)

![diethyl [1-methyl-1-(methylamino)ethyl]phosphonate](/img/structure/B5602365.png)

![N-(2-hydroxycyclohexyl)-N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5602394.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetamide dihydrochloride](/img/structure/B5602406.png)

![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5602439.png)

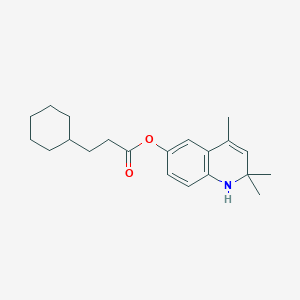

![N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5602444.png)

![4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5602449.png)